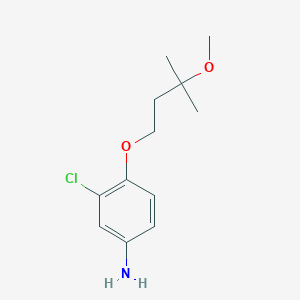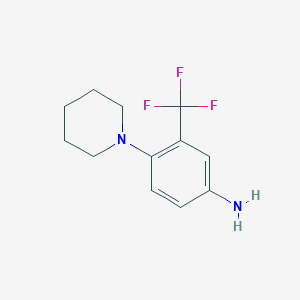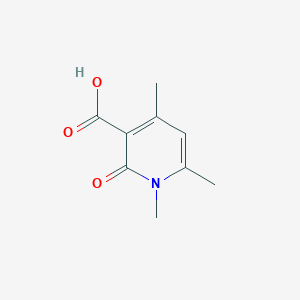
(1R,2S)-2-Aminocyclohexanol
Übersicht
Beschreibung
Cis-2-Aminocyclohexanol (ACH) is an important aminocyclohexanol compound that has been studied extensively due to its wide range of potential applications in the fields of chemistry and biology. ACH has been used in various scientific research applications, such as drug delivery, enzyme inhibition, and gene expression regulation. ACH is also known to have biochemical and physiological effects on the body, and its use in laboratory experiments has several advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Kinetische Auflösung
Es wurde in lipase-katalysierten kinetischen Auflösungsprozessen verwendet, um enantiomerenreine Substanzen zu produzieren, die in verschiedenen chemischen Synthesen wertvoll sind .
Spektroskopie
cis-2-Aminocyclohexanol: wurde mit Photoelektronenspektroskopie untersucht, um die intramolekulare Wasserstoffbindung zu verstehen .
Biobasierte Vorläufer
Es wurden Forschungsarbeiten zur Synthese von cis-2-Aminocyclohexanol-Isomeren aus biobasierten Vorläufern durchgeführt, was für nachhaltige Chemiepraktiken von Bedeutung ist .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (1R,2S)-2-aminocyclohexanol, also known as cis-2-Aminocyclohexanol, is the Tyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response and is involved in several signaling pathways leading to cytokine secretion, cell proliferation, and phagocytosis.
Mode of Action
It is known that the compound interacts with its target, potentially inhibiting its function . This interaction could lead to changes in the signaling pathways regulated by the Tyrosine-protein kinase SYK, affecting cellular functions such as cytokine secretion and cell proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the Tyrosine-protein kinase SYK. These include pathways involved in the immune response, such as the B cell receptor signaling pathway . The downstream effects of these pathway alterations could include changes in immune cell function and response.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in immune cell function due to alterations in the signaling pathways regulated by the Tyrosine-protein kinase SYK . These changes could potentially affect the body’s immune response.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of cis-2-aminocyclohexanol in N-alkylation reactions compared to its trans isomer?
A1: [] Unlike its trans counterpart, cis-2-aminocyclohexanol shows resistance to dialkylation with lower alkylating agents, primarily forming N-monoalkyl derivatives. This difference in reactivity is attributed to the intramolecular hydrogen bonding between the hydroxyl and amino groups in the cis isomer. This hydrogen bond hinders the approach of a second alkylating agent, making the formation of N-dialkyl derivatives less favorable. [https://www.semanticscholar.org/paper/3381a6b6891a71cd1326e5a6c2ba61be5b5c7bcf]
Q2: How does acetylation of cis-2-aminocyclohexanol differ from other alicyclic amines?
A2: [] Unlike other alicyclic amines that produce a mix of N-acetylated and N,N-diacetylated products when reacted with excess acetic anhydride, cis-2-aminocyclohexanol predominantly yields the O,N-diacetyl derivative. This selectivity arises from the neighboring hydroxyl group participating in the reaction, leading to preferential acetylation of both the oxygen and nitrogen atoms. [https://www.semanticscholar.org/paper/492cb3df51530fa6913a265dba23ebba621b97d9]
Q3: Can cis-2-aminocyclohexanol be used as a starting material for synthesizing enantiomerically pure compounds?
A3: [, ] Yes, cis-2-aminocyclohexanol can be enzymatically resolved to obtain its enantiomers. These enantiomers serve as valuable chiral building blocks in the synthesis of more complex molecules, including the TRPML inhibitor trans-ML-SI3. This approach provides access to enantiomerically pure compounds crucial for medicinal chemistry and drug discovery. [https://www.semanticscholar.org/paper/75cfd166045e5cf66a18eef7d55d861d84b58b93, https://www.semanticscholar.org/paper/e91167d44da117394b7f6d8d8ddb2db864b3d9f1]
Q4: Can cis-2-aminocyclohexanol derivatives be used as ligands in asymmetric catalysis?
A4: [] Yes, O,N-bis(diphenylphosphino) derivatives of cis-2-aminocyclohexanol ("PONP") can act as chiral ligands in rhodium-based catalysts. These catalysts demonstrate enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee), showcasing their potential for asymmetric synthesis applications. [https://www.semanticscholar.org/paper/6dc6f3e1cc19d2666effb57b555187d8fd725a2a]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)








![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)
